1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester

Overview

Description

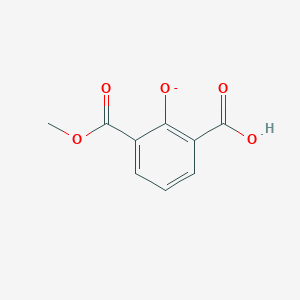

1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester (CAS: 53478-05-0) is a substituted aromatic dicarboxylic acid derivative with the molecular formula C₁₆H₁₄O₅ and an average mass of 286.283 g/mol . Structurally, it features a hydroxyl group at position 2, a methoxycarbonyl ester at position 5, and a benzyloxy group at position 3 of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester can be synthesized through the esterification of isophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

C8H6O4+CH3OH→C9H8O5+H2O

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester undergoes various chemical reactions, including:

Esterification: As described in the preparation methods.

Hydrolysis: The ester bond can be hydrolyzed back to isophthalic acid and methanol under acidic or basic conditions.

Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of isophthalic acid.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

Major Products

Hydrolysis: Isophthalic acid and methanol.

Oxidation: Isophthalic acid.

Scientific Research Applications

Polymer Production

One of the primary applications of methyl hydrogen isophthalate is in the production of polyesters . It serves as a monomer in the synthesis of high-performance polymers that exhibit desirable properties such as thermal stability and mechanical strength.

Key Uses in Polymer Chemistry

- Polyester Resins : Methyl hydrogen isophthalate is used to create polyester resins that are employed in coatings, adhesives, and composite materials.

- Plasticizers : It can act as a plasticizer for polyvinyl chloride (PVC) and other polymers, enhancing flexibility and durability in various applications such as flooring and automotive parts.

Pharmaceutical Applications

Methyl hydrogen isophthalate has been investigated for its potential use in pharmaceuticals due to its structural characteristics that allow it to function as an intermediate in drug synthesis.

Case Studies

- A study highlighted its role in synthesizing various pharmaceutical compounds by modifying its structure to enhance bioavailability and therapeutic efficacy. For instance, derivatives of this compound have been explored for anti-inflammatory and analgesic properties.

Agricultural Chemicals

The compound also finds applications in the agricultural sector as an intermediate for producing agrochemicals. Its derivatives can be utilized in formulating pesticides and herbicides that are effective yet environmentally friendly.

Solvent Applications

Methyl hydrogen isophthalate can be used as a solvent in various industrial processes. Its ability to dissolve a wide range of organic compounds makes it valuable in formulations requiring specific solubility characteristics.

Environmental Considerations

Research has been conducted on the environmental impact of methyl hydrogen isophthalate and its derivatives. For example, assessments have shown that while it exhibits low toxicity levels, careful management is required during production and application to mitigate any potential ecological risks.

Data Table: Comparative Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Polymer Production | Polyester resins, plasticizers | Enhanced mechanical properties |

| Pharmaceuticals | Drug synthesis intermediates | Improved bioavailability |

| Agricultural Chemicals | Pesticide formulations | Environmentally friendly alternatives |

| Solvent Applications | Industrial solvent | Versatile solvent properties |

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester primarily involves its reactivity as an ester and hydroxyl-containing compound. In biological systems, it can participate in enzyme-catalyzed hydrolysis reactions, where esterases break down the ester bond to release isophthalic acid and methanol. The hydroxyl group can also undergo oxidation, contributing to its reactivity in various chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,3-benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester with analogous compounds, focusing on substitution patterns, ester groups, molecular properties, and biological activities.

Positional Isomers: 1,2-Benzenedicarboxylic Acid Derivatives

1,2-Benzenedicarboxylic acid (phthalic acid) derivatives differ in substitution positions, significantly altering their properties:

- 1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester: A monoester with a branched alkyl chain. This compound, identified in Stipa breviflora root exudates, exhibits moderate polarity due to a single free carboxylic acid group. It impacts soil microbial communities by altering nutrient availability .

- 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester : A diester with short branched chains. Its absence in certain meat extracts negatively affects aroma profiles, highlighting its role in flavor chemistry .

Key Differences :

- Polarity: The hydroxyl group in the target compound enhances water solubility compared to non-hydroxylated 1,2-isomers.

- Reactivity: Free carboxylic acid groups in monoesters (e.g., 1,2-mono(2-ethylhexyl) ester) increase susceptibility to hydrolysis compared to diesters .

1,3-Benzenedicarboxylic Acid Derivatives

- 1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: A diester with long alkyl chains (found in Bibhitaki plant extracts). Its molecular weight (~486 g/mol) and hydrophobicity exceed those of the monomethyl ester, making it a common plasticizer .

- 1,3-Benzenedicarboxylic acid, 5-(phenylmethoxy)-, monomethyl ester: Structurally identical to the target compound but lacks the hydroxyl group at position 2.

Key Differences :

- Functional Groups: The hydroxyl group in the target compound enables hydrogen bonding and metal chelation, distinguishing it from non-hydroxylated analogs.

- Applications: Diesters (e.g., bis(2-ethylhexyl)) are used industrially as plasticizers, while monoesters may serve as synthetic intermediates or bioactive agents .

Monoester vs. Diester Derivatives

Biological Activity

1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester, commonly referred to as methyl salicylate or methyl 2-hydroxybenzoate, is an organic compound with diverse biological activities. This compound is notable for its applications in pharmaceuticals, cosmetics, and as a flavoring agent. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

- Molecular Formula : C9H10O4

- Molecular Weight : 182.17 g/mol

- IUPAC Name : this compound

- CAS Number : 118-61-6

Biological Activity Overview

The biological activity of methyl salicylate has been extensively studied, revealing several key areas of interest:

Anti-inflammatory Properties

Methyl salicylate exhibits significant anti-inflammatory effects, primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition leads to reduced synthesis of prostaglandins, which are mediators of inflammation. Studies have demonstrated that topical application can alleviate pain and swelling in conditions such as arthritis and muscle injuries.

Antimicrobial Activity

Research has shown that methyl salicylate possesses antimicrobial properties against a range of pathogens. Its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli has been documented, making it a potential candidate for use in antiseptic formulations.

Analgesic Effects

The compound is known for its analgesic (pain-relieving) properties. It acts on peripheral nerves and has been used in topical analgesics for muscle and joint pain relief.

The primary mechanisms through which methyl salicylate exerts its biological effects include:

- Inhibition of COX Enzymes : Reduces the production of inflammatory mediators.

- Interaction with TRPV1 Receptors : Methyl salicylate can activate transient receptor potential vanilloid 1 (TRPV1), which is involved in pain perception.

Table 1: Summary of Biological Activities

Case Study: Topical Application in Arthritis

A clinical study involving patients with osteoarthritis demonstrated that a topical formulation containing methyl salicylate significantly reduced pain levels compared to a placebo. Patients reported improved mobility and decreased swelling after four weeks of treatment.

In Vitro Studies

In vitro studies have confirmed the antimicrobial efficacy of methyl salicylate against various bacterial strains. For instance, it showed a minimum inhibitory concentration (MIC) of 0.5% against E. coli, indicating strong antibacterial activity.

Toxicological Profile

While methyl salicylate is generally recognized as safe when used appropriately, high doses can lead to toxicity. Symptoms of overdose may include respiratory distress and metabolic acidosis. Long-term exposure may also pose risks of skin sensitization.

Properties

IUPAC Name |

2-carboxy-6-methoxycarbonylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4,10H,1H3,(H,11,12)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMIMBPSXVDDRT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7O5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20761040 | |

| Record name | 2-Carboxy-6-(methoxycarbonyl)phenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20761040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101670-85-3 | |

| Record name | 2-Carboxy-6-(methoxycarbonyl)phenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20761040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.